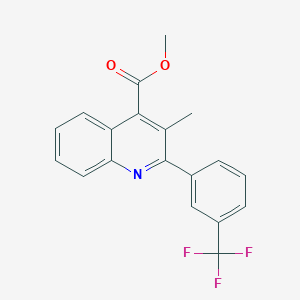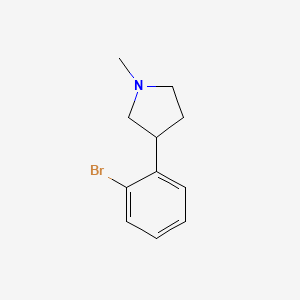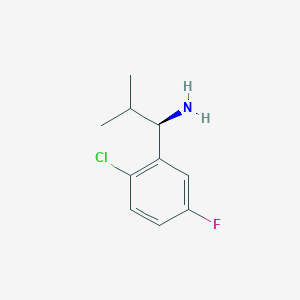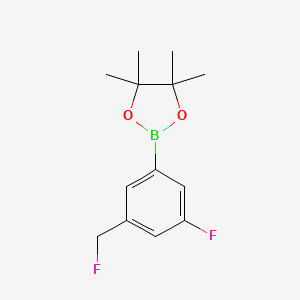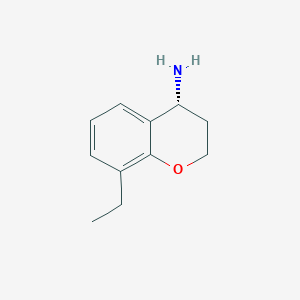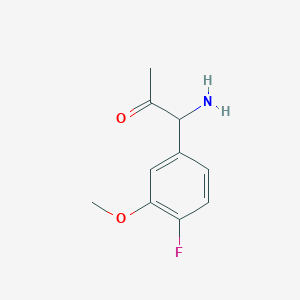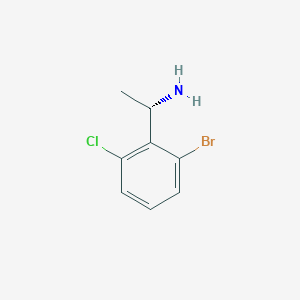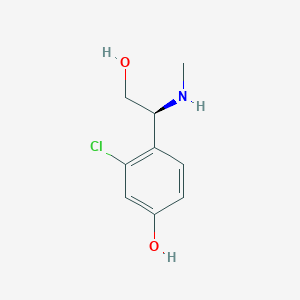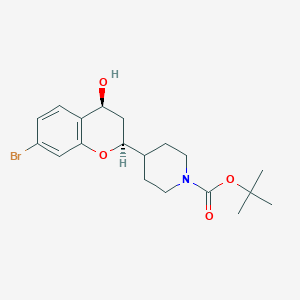
tert-butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a brominated chroman ring, and a piperidine carboxylate moiety
Méthodes De Préparation
The synthesis of tert-butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the chroman ring, bromination, and the introduction of the piperidine carboxylate group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
tert-Butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, using common reagents like sodium azide or thiourea.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The brominated chroman ring and piperidine carboxylate moiety contribute to its binding affinity and specificity. The compound may modulate the activity of these targets by acting as an inhibitor or activator, depending on the context.
Comparaison Avec Des Composés Similaires
tert-Butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: This compound features a methylsulfonyl group instead of a brominated chroman ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H26BrNO4 |
|---|---|
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
tert-butyl 4-[(2S,4S)-7-bromo-4-hydroxy-3,4-dihydro-2H-chromen-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26BrNO4/c1-19(2,3)25-18(23)21-8-6-12(7-9-21)16-11-15(22)14-5-4-13(20)10-17(14)24-16/h4-5,10,12,15-16,22H,6-9,11H2,1-3H3/t15-,16-/m0/s1 |
Clé InChI |
VMPZEVIZYSTVGO-HOTGVXAUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2C[C@@H](C3=C(O2)C=C(C=C3)Br)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC(C3=C(O2)C=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052665.png)
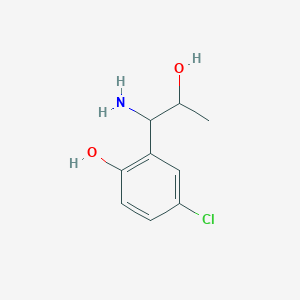
![4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13052669.png)
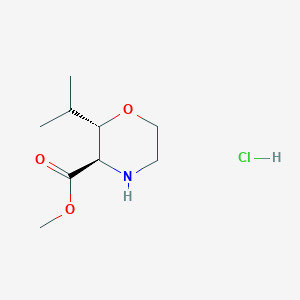
![(5AR,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052691.png)
